

establishing structure-activity relationships (SAR) of 2,4-dimethylthiazole-5-sulfonamides

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Compound of Interest

Compound Name:	2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
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Structure-Activity Relationships of Thiazole-Based Sulfonamides: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiazole-containing sulfonamides, with a focus on elucidating the potential therapeutic applications of 2,4-dimethylthiazole-5-sulfonamide derivatives. By examining the impact of structural modifications on biological activity, this document aims to inform the rational design of novel drug candidates. The information presented is a synthesis of data from multiple studies on related thiazole sulfonamide classes, offering valuable insights into this important scaffold.

Comparative Biological Activities

Thiazole-based sulfonamides have been investigated for a wide range of biological activities, including carbonic anhydrase inhibition, anticancer, antimicrobial, and antioxidant effects. The substitution pattern on both the thiazole and the sulfonamide-bearing phenyl ring plays a crucial role in determining the potency and selectivity of these compounds.

Carbonic Anhydrase Inhibition

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[\[1\]](#)[\[2\]](#) The primary mechanism of action

involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site.[3]

Key SAR observations for thiazole sulfonamides as CA inhibitors include:

- Substitution on the Thiazole Ring: The nature and position of substituents on the thiazole ring influence binding affinity. While specific data on the 2,4-dimethylthiazole-5-sulfonamide scaffold is limited, studies on related 1,3,4-thiadiazole-5-sulfonamides show that substitutions at the 2-position can significantly impact inhibitory potency.[4]
- Substitution on the Phenyl Ring: Modifications to the phenyl ring of the benzenesulfonamide moiety are critical for activity and selectivity against different CA isoforms. Electron-withdrawing groups, such as nitro and chloro groups, have been shown to enhance inhibitory activity in some series.[5]

Anticancer Activity

The anticancer potential of thiazole sulfonamides has been evaluated against various cancer cell lines. The MTT assay is a common method used to assess the cytotoxic effects of these compounds.[5][6][7]

General SAR trends for anticancer activity include:

- Nature of the Substituent on the Phenyl Ring: The presence of specific substituents on the phenyl ring can significantly affect cytotoxicity. For instance, in a series of 2-aminothiazole sulfonamides, a para-chloro substituent on the benzene ring resulted in the most potent antioxidant activity, which can be linked to anticancer potential.[5]
- Overall Molecular Structure: The combination of the thiazole ring, the sulfonamide linker, and the substituted phenyl ring contributes to the overall lipophilicity and electronic properties of the molecule, which in turn affect its ability to penetrate cell membranes and interact with intracellular targets.

Antimicrobial and Antioxidant Activity

Several thiazole sulfonamide derivatives have demonstrated promising antimicrobial and antioxidant properties.[5][8]

Key findings in these areas are:

- **Antioxidant Activity:** In a study of 2-aminothiazole sulfonamides, a compound with a para-chloro substituent on the benzene ring (compound 8) showed the highest DPPH radical scavenging and superoxide dismutase (SOD)-mimic activities.[5] A meta-nitro substituted compound also displayed significant activity.[5]
- **Antimicrobial Activity:** While some thiazole sulfonamides exhibit antimicrobial effects, the introduction of a sulfonamide moiety to a 2-aminothiazole core did not necessarily lead to potent antimicrobial agents in one study.[5] The antimicrobial SAR is complex and appears to be highly dependent on the specific heterocyclic system and substitution patterns.[8]

Data Summary

The following table summarizes the quantitative data for selected thiazole sulfonamide derivatives from various studies to illustrate the structure-activity relationships.

Compound ID	Thiazole Scaffold	Phenyl Ring Substituent	Biological Activity	Assay	IC50 / % Inhibition	Reference
8	2-Aminothiazole	4-Chlorophenyl	Antioxidant	DPPH	90.09%	[5]
8	2-Aminothiazole	4-Chlorophenyl	Antioxidant	SOD-mimic	99.02%	[5]
10	2-Aminothiazole	3-Nitrophenyl	Antioxidant	DPPH	70.29%	[5]
10	2-Aminothiazole	3-Nitrophenyl	Antioxidant	SOD-mimic	92.05%	[5]
Analog 1	Thiazole	Nitro group on Ring B	Anti-Alzheimer's	AChE Inhibition	0.10 ± 0.05 μM	[6]
Analog 1	Thiazole	Nitro group on Ring B	Anti-Alzheimer's	BuChE Inhibition	0.20 ± 0.050 μM	[6]
Analog 2	Thiazole	Nitro group on Ring B	Anti-Alzheimer's	AChE Inhibition	1.90 ± 0.10 μM	[6]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

A common method for determining the inhibitory activity of compounds against carbonic anhydrase is a stopped-flow CO₂ hydration assay.[4]

- **Enzyme and Inhibitor Preparation:** A stock solution of purified human carbonic anhydrase (hCA) isoform is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). Stock solutions of the test compounds are typically prepared in DMSO.
- **Assay Procedure:** The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution (with or without the inhibitor), and the other contains a CO₂-saturated buffer solution with a pH indicator (e.g., phenol red).
- **Data Acquisition:** The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the CO₂ is hydrated to carbonic acid, causing a pH drop.
- **Data Analysis:** The initial rates of the reaction are determined for each inhibitor concentration. IC₅₀ values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Anticancer Activity

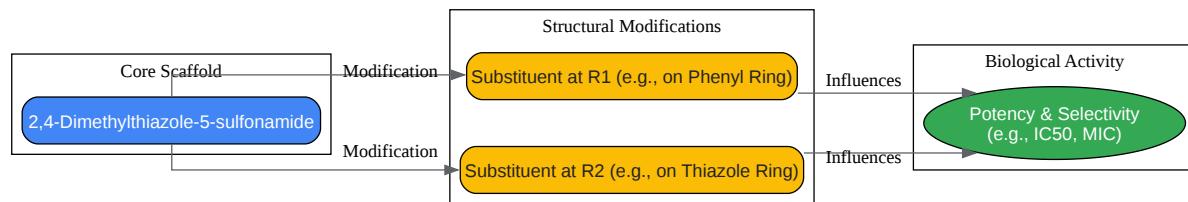
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specific period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours.
- **Formazan Solubilization:** The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

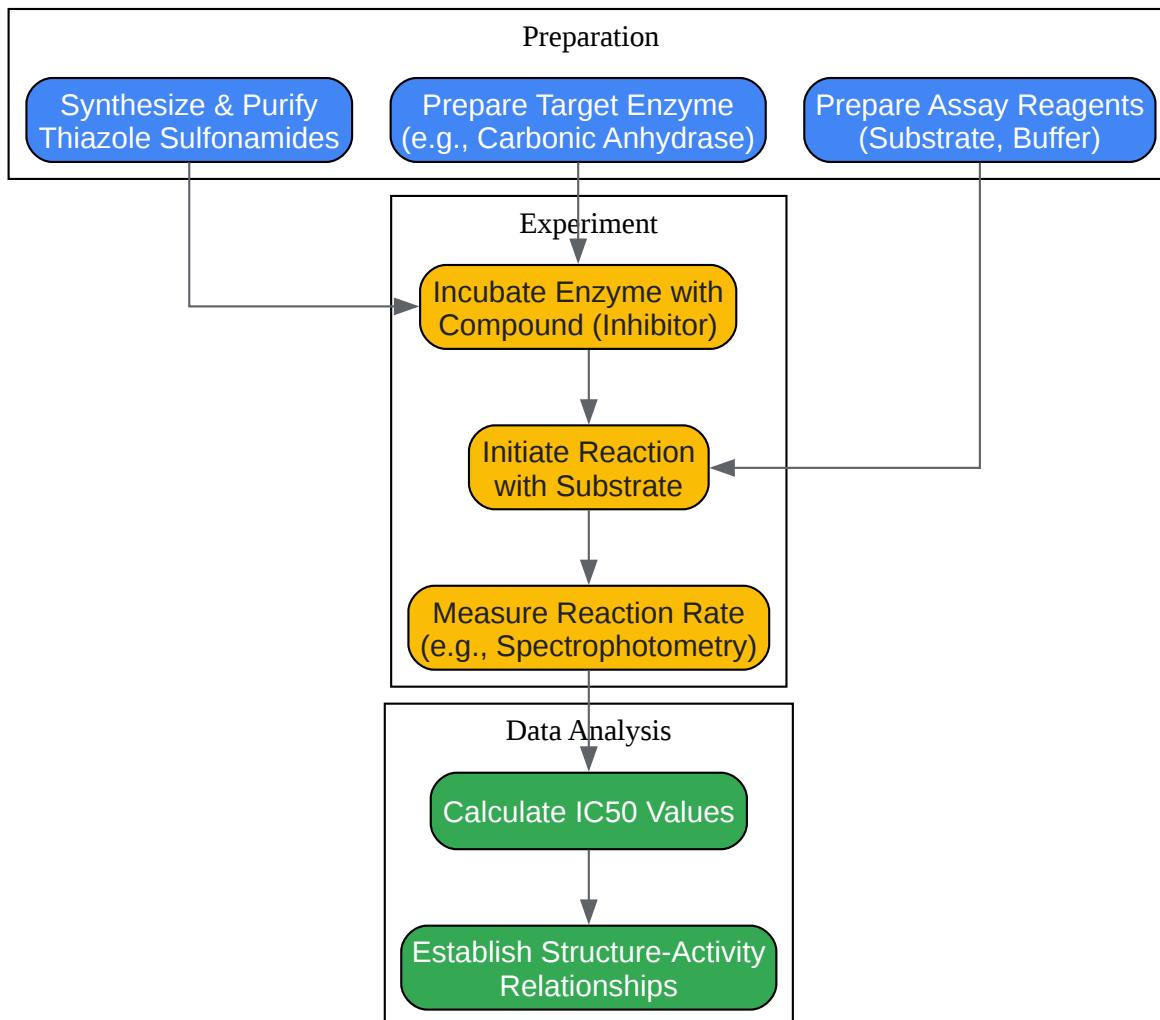
Visualizing Structure-Activity Relationships and Workflows

The following diagrams illustrate key concepts and workflows relevant to the study of 2,4-dimethylthiazole-5-sulfonamides.



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Caption: Conceptual overview of a Structure-Activity Relationship (SAR) study.



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Caption: General workflow for an enzyme inhibition assay.

Caption: Simplified mechanism of carbonic anhydrase inhibition by a sulfonamide.

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